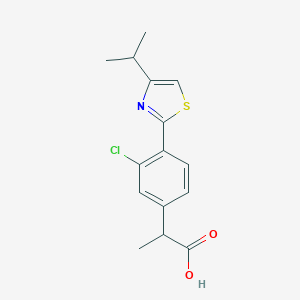
3-Chloro-alpha-methyl-4-(4-isopropyl-2-thiazolyl)benzeneacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-alpha-methyl-4-(4-isopropyl-2-thiazolyl)benzeneacetic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound has gained attention due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-alpha-methyl-4-(4-isopropyl-2-thiazolyl)benzeneacetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is formed by the reaction of α-haloketones with thiourea under basic conditions.
Substitution Reactions: The isopropyl group is introduced at the 4-position of the thiazole ring through alkylation reactions.
Coupling with Chlorophenyl Group: The chlorophenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Final Propanoic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .
化学反应分析
Types of Reactions
3-Chloro-alpha-methyl-4-(4-isopropyl-2-thiazolyl)benzeneacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Halogen substitution reactions can occur at the chlorophenyl group.
Esterification and Hydrolysis: The propanoic acid group can undergo esterification to form esters, which can be hydrolyzed back to the acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) are employed.
Esterification: Acid chlorides and alcohols are used under acidic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dihydrothiazole Derivatives: From reduction reactions.
Substituted Chlorophenyl Derivatives: From substitution reactions.
Esters: From esterification reactions.
科学研究应用
3-Chloro-alpha-methyl-4-(4-isopropyl-2-thiazolyl)benzeneacetic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and antitumor agent.
Biological Research: The compound is used to investigate the biological activities of thiazole derivatives, including their interactions with various enzymes and receptors.
Industrial Applications: It is utilized in the synthesis of other bioactive molecules and as an intermediate in the production of pharmaceuticals
作用机制
The mechanism of action of 3-Chloro-alpha-methyl-4-(4-isopropyl-2-thiazolyl)benzeneacetic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Receptor Binding: It can bind to specific receptors, modulating biological pathways and exerting therapeutic effects.
Pathway Modulation: The compound can affect signaling pathways involved in cell proliferation and apoptosis, contributing to its antitumor activity.
相似化合物的比较
Similar Compounds
- 2-(4-Isopropylthiazol-2-yl)benzoic acid
- 4-(4-Isopropylthiazol-2-yl)phenylacetic acid
- 2-(4-Isopropylthiazol-2-yl)-3-chlorobenzoic acid
Uniqueness
3-Chloro-alpha-methyl-4-(4-isopropyl-2-thiazolyl)benzeneacetic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both the isopropylthiazole and chlorophenyl groups enhances its potential as a multitargeted bioactive molecule .
属性
CAS 编号 |
138568-80-6 |
|---|---|
分子式 |
C15H16ClNO2S |
分子量 |
309.8 g/mol |
IUPAC 名称 |
2-[3-chloro-4-(4-propan-2-yl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H16ClNO2S/c1-8(2)13-7-20-14(17-13)11-5-4-10(6-12(11)16)9(3)15(18)19/h4-9H,1-3H3,(H,18,19) |
InChI 键 |
ABXQPZSSKLIRJV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)Cl |
规范 SMILES |
CC(C)C1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















